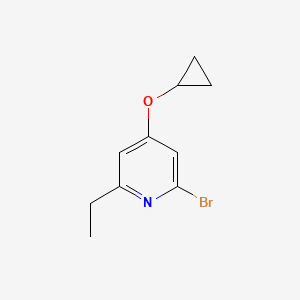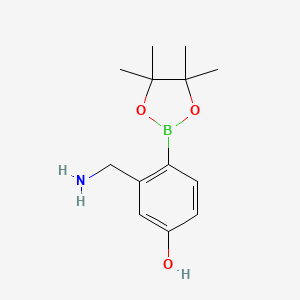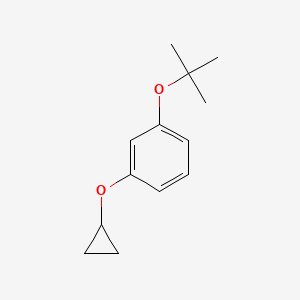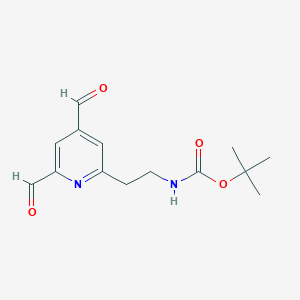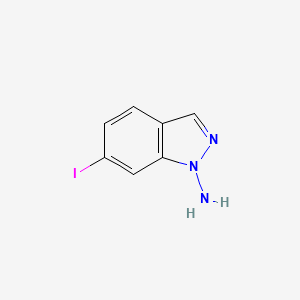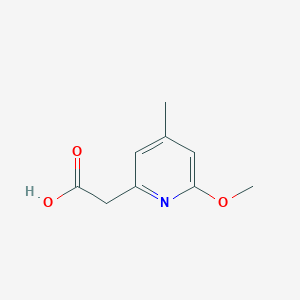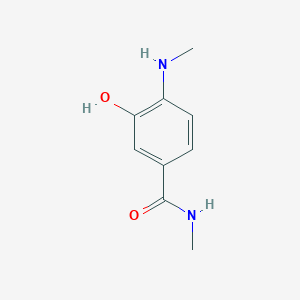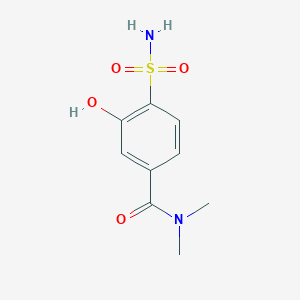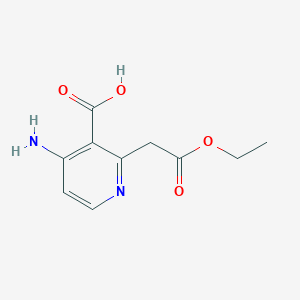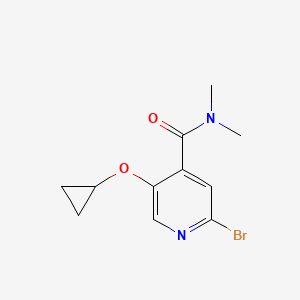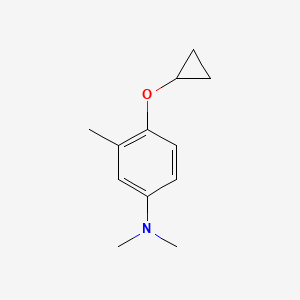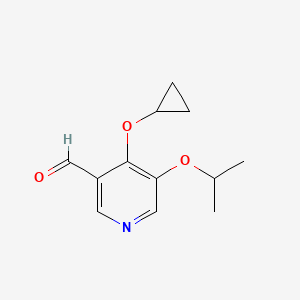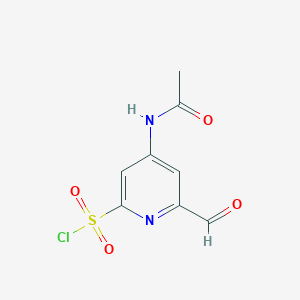
4-(Acetylamino)-6-formylpyridine-2-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Acetylamino)-6-formylpyridine-2-sulfonyl chloride is a chemical compound with a complex structure that includes an acetylamino group, a formyl group, and a sulfonyl chloride group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Acetylamino)-6-formylpyridine-2-sulfonyl chloride typically involves multiple steps. One common method starts with the preparation of 4-aminopyridine, which is then acetylated to form 4-acetylaminopyridine. This intermediate is further reacted with formylating agents to introduce the formyl group at the 6-position. Finally, the sulfonyl chloride group is introduced using chlorosulfonic acid or similar reagents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-(Acetylamino)-6-formylpyridine-2-sulfonyl chloride can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The sulfonyl chloride group can be substituted with nucleophiles such as amines or alcohols to form sulfonamides or sulfonate esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like ammonia, primary or secondary amines, and alcohols are used under basic or neutral conditions.
Major Products Formed
Oxidation: 4-(Acetylamino)-6-carboxypyridine-2-sulfonyl chloride.
Reduction: 4-(Acetylamino)-6-hydroxymethylpyridine-2-sulfonyl chloride.
Substitution: Various sulfonamide or sulfonate ester derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Acetylamino)-6-formylpyridine-2-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds and enzyme inhibitors.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 4-(Acetylamino)-6-formylpyridine-2-sulfonyl chloride depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, inhibiting their activity or modifying their function. The molecular targets and pathways involved can vary widely depending on the context of its use .
Comparison with Similar Compounds
Similar Compounds
4-Acetylaminopyridine: Lacks the formyl and sulfonyl chloride groups.
6-Formylpyridine-2-sulfonyl chloride: Lacks the acetylamino group.
4-Aminopyridine-2-sulfonyl chloride: Lacks the formyl and acetyl groups.
Uniqueness
4-(Acetylamino)-6-formylpyridine-2-sulfonyl chloride is unique due to the presence of all three functional groups (acetylamino, formyl, and sulfonyl chloride) on the pyridine ring.
Properties
Molecular Formula |
C8H7ClN2O4S |
|---|---|
Molecular Weight |
262.67 g/mol |
IUPAC Name |
4-acetamido-6-formylpyridine-2-sulfonyl chloride |
InChI |
InChI=1S/C8H7ClN2O4S/c1-5(13)10-6-2-7(4-12)11-8(3-6)16(9,14)15/h2-4H,1H3,(H,10,11,13) |
InChI Key |
MOGDPAXPSZHKIV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=NC(=C1)S(=O)(=O)Cl)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


